molecular formula C11H11ClN2O B7892624 7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7892624
M. Wt: 222.67 g/mol
InChI Key: YKDPNBIABXDQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with isopropyl aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The chloro and isopropyl groups enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carbaldehyde: Lacks the chloro and isopropyl substituents, resulting in different chemical reactivity and biological activity.

    7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but without the isopropyl group, leading to variations in its applications and properties.

    1-Isopropyl-1H-benzo[d]imidazole-2-carbaldehyde:

Uniqueness

7-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both chloro and isopropyl groups, which enhance its chemical reactivity and potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-10(6-15)13-9-5-3-4-8(12)11(9)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDPNBIABXDQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC2=C1C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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